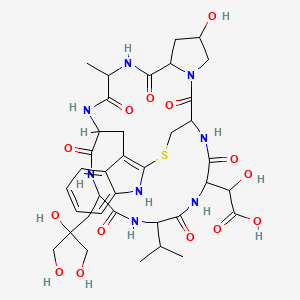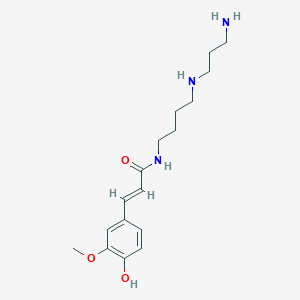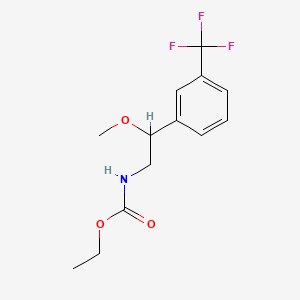![molecular formula C13H18O B13414434 1-[4-(2-Methylpropyl)phenyl]propan-2-one CAS No. 64758-89-0](/img/structure/B13414434.png)
1-[4-(2-Methylpropyl)phenyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylpropyl)phenyl]propan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative, characterized by the presence of a phenyl group substituted with an isobutyl group at the para position and a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylpropyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isobutylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process conditions are optimized to ensure high selectivity and minimal by-products.
化学反応の分析
Types of Reactions: 1-[4-(2-Methylpropyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
1-[4-(2-Methylpropyl)phenyl]propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[4-(2-Methylpropyl)phenyl]propan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
2-[4-(2-Methylpropyl)phenyl]propanoic acid:
1-(4-Methoxyphenyl)propan-2-one: A similar ketone with a methoxy group on the phenyl ring.
Uniqueness: 1-[4-(2-Methylpropyl)phenyl]propan-2-one is unique due to its specific substitution pattern and reactivity. The presence of the isobutyl group and the ketone moiety imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
CAS番号 |
64758-89-0 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
1-[4-(2-methylpropyl)phenyl]propan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
DQVSPHVDHURYLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)




![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)


![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)




